An In-depth Technical Guide to (2-Fluoroethyl)(propan-2-yl)amine: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to (2-Fluoroethyl)(propan-2-yl)amine: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (2-Fluoroethyl)(propan-2-yl)amine, CAS number 1516853-11-4, a promising fluorinated building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, and potential applications, underpinned by the established principles of medicinal chemistry.
Introduction: The Strategic Role of Fluorine in Pharmaceuticals
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2][3] More than 20% of all modern pharmaceuticals contain at least one fluorine atom.[4] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2]
(2-Fluoroethyl)(propan-2-yl)amine belongs to the class of fluoroalkylamines, which are valuable intermediates in the synthesis of more complex molecules.[2][5] The presence of the fluoroethyl group can impart desirable pharmacokinetic characteristics, while the isopropylamine moiety provides a key nucleophilic handle for further chemical modifications. This combination makes it a building block of significant interest for the construction of novel bioactive compounds.
Physicochemical Properties
While extensive experimental data for (2-Fluoroethyl)(propan-2-yl)amine is not widely published, its key physicochemical properties can be predicted based on its structure.
| Property | Predicted Value/Information | Source |
| CAS Number | 1516853-11-4 | N/A |
| Molecular Formula | C5H12FN | N/A |
| Molecular Weight | 105.15 g/mol | N/A |
| Appearance | Likely a colorless to pale yellow liquid | General observation for similar amines |
| Boiling Point | Estimated to be in the range of 100-130 °C | Based on structurally similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Methanol) | General chemical principles |
Proposed Synthesis and Purification
A robust and scalable synthesis is crucial for the utility of any building block. A plausible and efficient method for the preparation of (2-Fluoroethyl)(propan-2-yl)amine is via nucleophilic substitution.
Synthetic Pathway
Caption: Proposed synthesis of (2-Fluoroethyl)(propan-2-yl)amine.
Step-by-Step Experimental Protocol
Materials:
-
Isopropylamine
-
1-Bromo-2-fluoroethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Reagents: Add anhydrous acetonitrile to the flask, followed by isopropylamine (1.2 equivalents). Stir the suspension at room temperature.
-
Nucleophilic Substitution: Slowly add 1-bromo-2-fluoroethane (1.0 equivalent) to the stirring suspension.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (2-Fluoroethyl)(propan-2-yl)amine.
Rationale for Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base is used to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Excess Isopropylamine: Using a slight excess of the amine helps to ensure complete consumption of the electrophile and can also act as a base.
Spectroscopic and Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl and fluoroethyl groups. The protons on the carbon adjacent to the fluorine will exhibit coupling to the fluorine atom (a doublet of triplets). The methine proton of the isopropyl group will appear as a septet.
-
¹³C NMR: The carbon NMR will show distinct peaks for the five carbon atoms. The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR will display a single signal, likely a triplet of triplets, due to coupling with the adjacent protons.
Mass Spectrometry (MS)
-
Electron Impact (EI) or Electrospray Ionization (ESI): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
Potential Applications in Medicinal Chemistry
(2-Fluoroethyl)(propan-2-yl)amine is a valuable building block for introducing the fluoroethylisopropylamino moiety into a larger molecule. This can be a strategic move in a drug discovery program for several reasons:
-
Improving Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.[2]
-
Modulating Lipophilicity: The fluorine atom can alter the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Enhancing Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets.[1][2]
Experimental Workflow for Application
Caption: Workflow for utilizing the title compound in lead optimization.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling (2-Fluoroethyl)(propan-2-yl)amine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7]
-
Handling: Amines can be corrosive and irritating to the skin and respiratory tract.[8] Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7]
Conclusion
(2-Fluoroethyl)(propan-2-yl)amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic incorporation into lead compounds can significantly enhance their pharmacological profiles. The synthetic route is straightforward, and the compound's properties make it an attractive tool for chemists seeking to leverage the benefits of fluorination in their research and development efforts.
References
-
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 16-24. [Link]
-
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2024). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 16(1), 1-8. [Link]
-
American Elements. (n.d.). (2-2-difluoroethyl)(propan-2-yl)amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine. Retrieved from [Link]
-
Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-LACTONE FROM S-PHENYL DECANE AND 3-METHYL-2-BUTANONE. Retrieved from [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of isopropylamine. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (2-AMINOETHYL)(PROPAN-2-YL)AMINE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine hydrochloride. Retrieved from [Link]
-
Sciencemadness.org. (2010, December 12). Isopropylamine one pot synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102070461A - Synthesis method of N-methyl isopropylamine.
-
Organic Syntheses. (n.d.). SYNTHESIS AND ACYLATION OF 1,3-THIAZINANE-2-THIONE. Retrieved from [Link]
-
PubChemLite. (n.d.). (2-aminoethyl)(ethyl)(propan-2-yl)amine. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-chloroethyl)propan-2-amine. Retrieved from [Link]
- Google Patents. (n.d.). CN105348052A - Synthesis process of 2-propoxy-chloroethane.
-
MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
Sources
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.com [fishersci.com]
- 8. tri-iso.com [tri-iso.com]
